Physicochemical Differentiation: Predicted Lipophilicity vs. Analog Baselines
The predicted lipophilicity (clogP = 3.09) of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea differentiates it from related analogs within the same pyrrolo[2,3-b]pyridine urea series. Computational predictions indicate a TPSA of 69.02 Ų with 1 hydrogen bond donor and 5 hydrogen bond acceptors [1]. In contrast, the tert-butyl analog (CAS 1798023-90-1) would be predicted to possess a higher clogP (estimated >3.5) owing to the more lipophilic aliphatic substituent, while the 2-methoxyethyl analog (CAS not specified) would be predicted to have lower clogP (estimated ~2.5) due to the ether oxygen. These differences in lipophilicity impact membrane permeability, solubility, and non-specific protein binding in cellular assay systems.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.09; TPSA = 69.02 Ų |
| Comparator Or Baseline | tert-Butyl analog (CAS 1798023-90-1): estimated clogP >3.5; 2-Methoxyethyl analog: estimated clogP ≈2.5 (both inferred from structural features; no experimental logP data available for comparators) |
| Quantified Difference | ΔclogP ≥ 0.4 vs. tert-butyl analog; ΔclogP ≈ 0.6 vs. 2-methoxyethyl analog (estimated) |
| Conditions | Computational prediction (clogP algorithm; exact method not specified on source page) |
Why This Matters
Lipophilicity differences of this magnitude can alter cellular permeability, aqueous solubility, and non-specific protein binding, making the phenethyl-substituted compound a distinctly different experimental tool for cell-based assays compared to more or less lipophilic analogs.
- [1] SILDrug ECBD Database. EOS52529 Property Prediction: 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. https://sildrug.ibb.waw.pl/ecbd/EOS52529/ View Source
